![molecular formula C18H13N5O3S B4222574 1-[4-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-3-NITROPHENYL]ETHAN-1-ONE](/img/structure/B4222574.png)
1-[4-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-3-NITROPHENYL]ETHAN-1-ONE
Overview
Description
1-[4-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-3-NITROPHENYL]ETHAN-1-ONE is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazinoindole core, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
The synthesis of 1-[4-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-3-NITROPHENYL]ETHAN-1-ONE involves multiple steps, starting with the preparation of the triazinoindole core. This core can be synthesized through the condensation of isatins with benzene-1,2-diamine or thiosemicarbazide . The introduction of the nitrophenyl and ethanone groups is achieved through subsequent reactions involving nitration and acylation. Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
1-[4-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-3-NITROPHENYL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine derivative.
Scientific Research Applications
1-[4-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-3-NITROPHENYL]ETHAN-1-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[4-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-3-NITROPHENYL]ETHAN-1-ONE involves its interaction with molecular targets in cells. The compound is known to bind to iron ions, which can disrupt cellular iron homeostasis and induce apoptosis in cancer cells . This interaction with iron ions is crucial for its antiproliferative activity. Additionally, the compound may interfere with other cellular pathways, such as DNA synthesis and repair, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
1-[4-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-3-NITROPHENYL]ETHAN-1-ONE can be compared with other triazinoindole derivatives, such as:
5H-[1,2,4]triazino[5,6-b]indole-3-thiols: These compounds have similar core structures but different substituents, leading to variations in their biological activities.
Indolo[2,3-b]quinoxalines: These compounds also feature fused indole systems and exhibit a range of biological activities, including antiviral and cytotoxic effects.
Butanoic acid, 2-[(5-methyl-5H-1,2,4-triazino[5,6-b]indol-3-yl)thio]-, ethyl ester: This compound has a similar triazinoindole core but different functional groups, which can influence its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-3-nitrophenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O3S/c1-10(24)11-7-8-15(14(9-11)23(25)26)27-18-19-17-16(20-21-18)12-5-3-4-6-13(12)22(17)2/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZJWAIIPDDWMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)SC2=NC3=C(C4=CC=CC=C4N3C)N=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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